

# Pazufloxacin mesilate discovery and development

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Pazufloxacin

CAS No.: 127045-41-4

Cat. No.: S002387

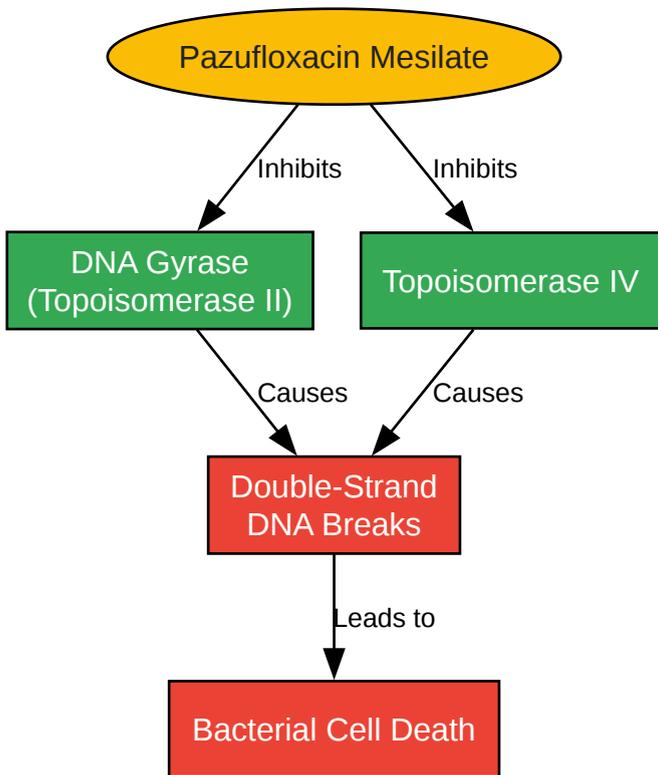
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## Drug Profile and Mechanism of Action

**Pazufloxacin** mesilate is a synthetic **injectable fluoroquinolone antibiotic** developed as a potent, broad-spectrum agent for severe bacterial infections [1] [2] [3]. Its chemical name is **pazufloxacin** methanesulfonate (CAS 163680-77-1) [3].

- **Mechanism of Action:** Like other fluoroquinolones, it primarily inhibits two bacterial enzymes critical for DNA replication: **DNA gyrase (Topoisomerase II)** and **Topoisomerase IV** [2]. This dual action leads to double-strand breaks in bacterial DNA, inhibiting cell division and causing cell death [2].
- **Spectrum of Activity:** It demonstrates potent in vitro activity against a broad spectrum of gram-positive and gram-negative bacteria, including strains of *Pseudomonas aeruginosa*, *Escherichia coli*, and *Staphylococcus aureus* [2]. It is considered more efficacious than earlier fluoroquinolones like ciprofloxacin [3].

The diagram below illustrates its primary mechanism of action.



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## Key Pharmacokinetic and Pharmacodynamic Data

**Pazufloxacin** mesilate is administered intravenously, typically at 300 mg to 1000 mg infused over 30-60 minutes [1] [2]. The following tables summarize critical human pharmacokinetic data.

**Table 1: Single-Dose Pharmacokinetics in Healthy Korean Volunteers (1-hour IV infusion) [4]**

Dose (mg)	C <sub>max</sub> (µg/mL)	AUC(0-t) (µg × h/mL)
300	5.11	13.70
500	Information Not Available	Information Not Available
600	Information Not Available	Information Not Available
1000	18.06	58.60

**Note:** The study concluded that **pazufloxacin does not exhibit dose proportionality** over the 300-1000 mg range [4].

**Table 2: Prostate Tissue Penetration in Patients (0.5-hour IV infusion) [1]**

Parameter	500 mg Dose	1000 mg Dose
Plasma Cmax (mg/L)	18.6	35.4
Prostate Tissue Cmax (mg/kg)	15.7	24.9
Tissue/Plasma Cmax Ratio	0.82	0.82
Plasma AUC <sub>0-1.5</sub> (mg·h/L)	16.1	33.0
Prostate Tissue AUC <sub>0-1.5</sub> (mg·h/L)	12.5	23.5
Tissue/Plasma AUC Ratio	0.80	0.78

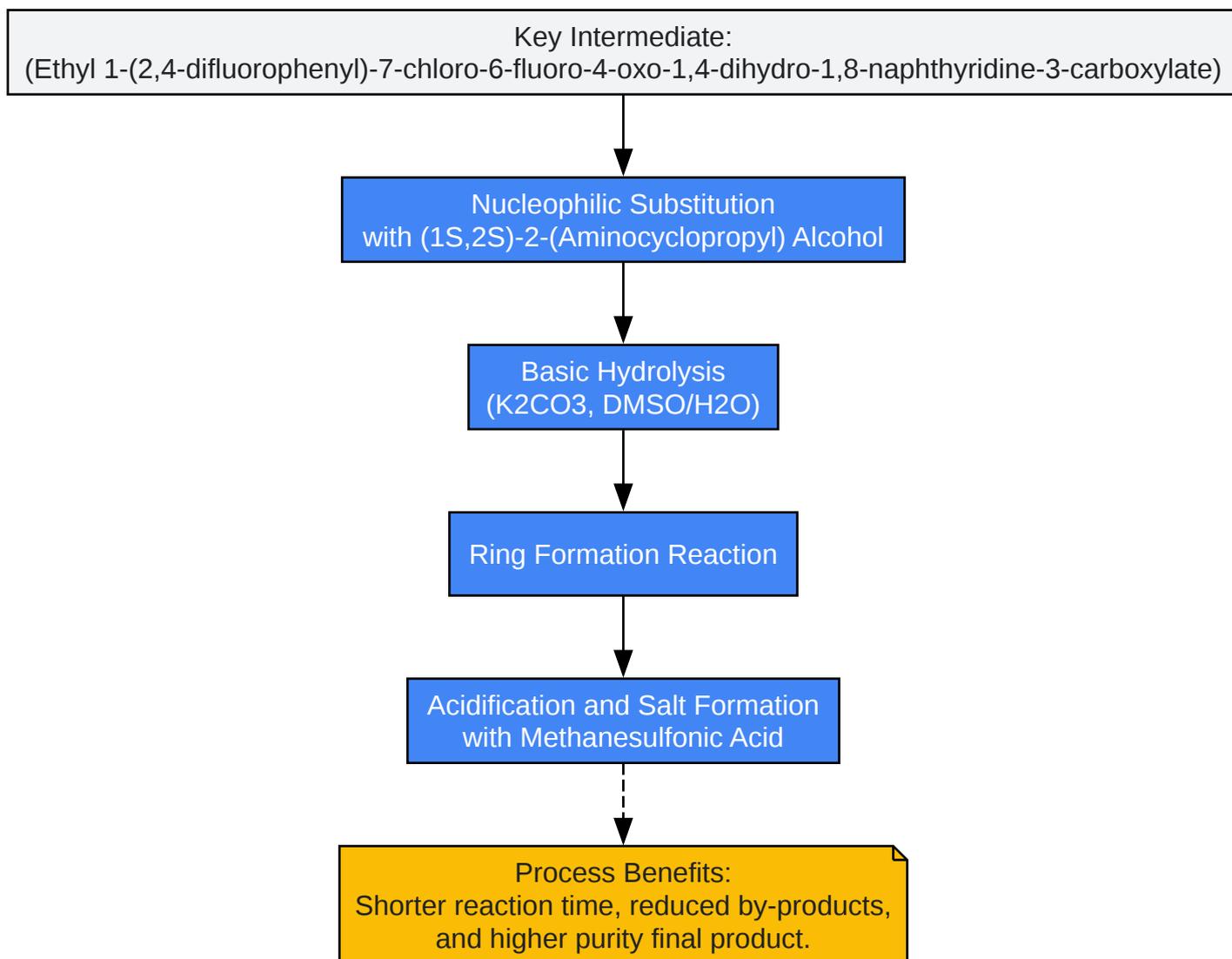
#### Key Findings:

- The drug achieves **excellent tissue penetration**, particularly into the prostate, supporting its use for prostatitis [1].
- It exhibits a **post-antibiotic effect (PAE)**, suppressing bacterial growth even after drug concentration falls below the minimum inhibitory concentration (MIC) [2].

## Synthesis and Formulation Methods

Several patents detail improved synthesis and formulation processes for industrial production.

**Synthesis Process (CN102295652A):** An improved method aims to optimize the industrial production of **pazufloxacin** mesilate [5]. The key steps and improvements are outlined below.



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#### Formulation Strategies:

- **Powder for Injection (CN101381372A):** The process involves dissolving **pazufloxacin** in a solvent, adding methanesulfonic acid for salt formation, and crystallizing using a solvent like acetone, followed by vacuum drying and aseptic filling [6].
- **Tablets (CN102125533B):** A detailed method for film-coated tablets uses excipients like starch, magnesium stearate, and lactose. The process includes granulation, mixing, tableting, and coating, accompanied by a quality control method using liquid chromatography [7].

## Key Safety and Interaction Considerations

- **Adverse Effects:** Common side effects include gastrointestinal disturbances and central nervous system effects like headache and dizziness. Serious but less common risks include tendonitis, peripheral neuropathy, and QT interval prolongation [2].
- **Drug Interactions:**
  - **NSAIDs:** May increase CNS stimulation and seizure risk [2].
  - **Antacids & Cations:** Magnesium/aluminum antacids, sucralfate, and iron supplements can reduce absorption [2].
  - **Anticoagulants:** May enhance effects of warfarin [2].
  - **QT-Prolonging Agents:** Caution with co-administration of other drugs that prolong QT interval [2].

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**Address:** Ontario, CA 91761, United States

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